molecular formula C13H17NO4 B3330076 7-(4-Nitrophenyl)heptanoic acid CAS No. 66147-99-7

7-(4-Nitrophenyl)heptanoic acid

Cat. No.: B3330076
CAS No.: 66147-99-7
M. Wt: 251.28 g/mol
InChI Key: DKGPAKSYZIIBBX-UHFFFAOYSA-N
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Description

7-(4-Nitrophenyl)heptanoic acid (CAS 66147-99-7) is a carboxylic acid derivative characterized by a seven-carbon aliphatic chain terminated with a carboxylic acid group and substituted at the distal end with a 4-nitrophenyl moiety. This structure makes it a valuable building block in organic synthesis and medicinal chemistry research. The compound has a molecular formula of C 13 H 17 NO 4 and a molecular weight of 251.28 g/mol . Research Applications and Value This compound is primarily used as a key synthetic intermediate . Its para-nitro group can be readily reduced to an aniline, facilitating its use as a precursor for bifunctional chelates in radiopharmaceuticals and as a building block for more complex molecules . A significant area of application is in the research and development of Histone Deacetylase (HDAC) inhibitors . Derivatives of this compound, particularly those converted to hydroxamic acids, have shown promise in this field, with some analogs exhibiting inhibitory activity in the nanomolar range . The nitro group provides a handle for further chemical modifications, allowing researchers to explore structure-activity relationships and develop targeted therapies . Handling and Safety This product is intended For Research Use Only . It is not approved for human or veterinary diagnostic or therapeutic uses . Researchers should consult the safety data sheet and adhere to standard laboratory safety protocols when handling this compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-(4-nitrophenyl)heptanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4/c15-13(16)6-4-2-1-3-5-11-7-9-12(10-8-11)14(17)18/h7-10H,1-6H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKGPAKSYZIIBBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCCCCCC(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(4-Nitrophenyl)heptanoic acid typically involves the nitration of phenylheptanoic acid derivatives. A common method includes the Friedel-Crafts acylation of benzene with heptanoic acid chloride, followed by nitration using a mixture of concentrated sulfuric acid and nitric acid. The reaction conditions often require careful temperature control to avoid over-nitration and to ensure the selective formation of the 4-nitro derivative.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of catalysts and automated systems can enhance the efficiency and scalability of the process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.

    Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using iron powder in acidic conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents under specific conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C), iron powder (Fe) in hydrochloric acid (HCl)

    Substitution: Sodium hydroxide (NaOH), various nucleophiles

Major Products:

    Oxidation: Carboxylic acids, ketones

    Reduction: Amino derivatives

    Substitution: Varied substituted phenylheptanoic acids

Scientific Research Applications

7-(4-Nitrophenyl)heptanoic acid is used extensively in scientific research due to its versatile chemical properties:

    Chemistry: It serves as a precursor in the synthesis of more complex organic molecules and can be used in studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to study enzyme interactions and metabolic pathways.

    Medicine: Research into potential pharmaceutical applications includes its use as a building block for drug development.

    Industry: It is used in the manufacture of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism by which 7-(4-Nitrophenyl)heptanoic acid exerts its effects depends on the specific reactions it undergoes. For example, in reduction reactions, the nitro group is reduced to an amino group, which can then participate in further chemical transformations. The molecular targets and pathways involved vary based on the specific application and the chemical environment.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 7-(4-Nitrophenyl)heptanoic acid with analogous heptanoic acid derivatives, highlighting structural variations, functional groups, and applications:

Compound Name Structural Features Key Functional Groups Molecular Weight (g/mol) Applications/Findings Reference
This compound Heptanoic acid chain with 4-nitrophenyl substitution Carboxylic acid, nitro group ~265.28* Potential intermediate for HDAC inhibitors or radiopharmaceuticals
7-(4-Fluoro-benzoylamino)-heptanoic acid methyl ester Methyl ester, 4-fluorobenzoylamino substitution on heptanoic acid Ester, amide, fluorine Not specified Studied for PET imaging probes targeting histone deacetylases (HDACs)
7-Hydroxyheptanoic acid Hydroxyl group at the seventh carbon Carboxylic acid, hydroxyl 144.17 Research applications in metabolic studies; commercial availability in bulk
7D5 (Furan Fatty Acid) 3,4-dimethyl-5-pentylfuran-2-yl substitution on heptanoic acid Furan ring, methyl, pentyl groups 308.43 Found in fish oil; antioxidant properties
7-[3-(4-Phenyl-triazol-1-yl)phenylcarbamoyl]-heptanoic acid methyl ester Triazole ring, phenylcarbamoyl group on heptanoic acid Ester, triazole, carbamoyl Not specified Synthesized as HDAC inhibitors with IC₅₀ values in micromolar ranges
7-(3-Hydroxy-5-oxo-1-cyclopenten-1-yl)-heptanoic acid methyl ester Cyclopentenyl ketone and hydroxyl substitution Ester, ketone, cyclopentenyl 268.34 Marketed for industrial applications; toxicological data available

*Calculated based on molecular formula C₁₃H₁₇NO₄.

Key Structural and Functional Differences

  • Electronic Effects: The nitro group in this compound is strongly electron-withdrawing, enhancing the acidity of the carboxylic acid (pKa ~3–4) compared to non-substituted heptanoic acid (pKa ~4.9) . In contrast, the hydroxyl group in 7-Hydroxyheptanoic acid increases hydrophilicity and hydrogen-bonding capacity.
  • Biological Activity : Triazole-containing derivatives (e.g., compound 10a from ) exhibit HDAC inhibition, while fluorine-substituted analogs (e.g., compound 8b from ) are optimized for radiolabeling and imaging .
  • Thermal Stability : Methyl ester derivatives (e.g., cyclopentenyl-substituted compound in ) exhibit lower melting points compared to carboxylic acids due to reduced polarity.

Role in HDAC Inhibitor Design

This compound derivatives are precursors in synthesizing hydroxamic acid-based HDAC inhibitors. For example, compound 6 (2-amino-7-(4-nitrophenyl)heptanoic acid) was converted into bifunctional chelates for targeted radiotherapy, demonstrating stability under physiological conditions . Similarly, triazole-bearing analogs showed nanomolar HDAC inhibition, with structure-activity relationships (SAR) revealing that bulky substituents enhance selectivity .

Radiopharmaceutical Potential

The nitro group in this compound can be reduced to an amine for conjugation with radionuclides. This strategy was employed in to create chelators for molecular targeted radiotherapy, achieving >90% purity in synthesis .

Comparative Bioavailability

Furan fatty acids (e.g., 7D5) and hydroxylated analogs (e.g., 7-Hydroxyheptanoic acid) exhibit higher membrane permeability than nitro-substituted derivatives due to their non-polar or amphiphilic nature .

Biological Activity

Introduction

7-(4-Nitrophenyl)heptanoic acid is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including antibacterial, antifungal, and antitumor properties, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

This compound is characterized by a heptanoic acid backbone with a para-nitrophenyl substituent. This structure is significant as the nitrophenyl group is known to influence the compound's reactivity and biological interactions.

Table 1: Structural Characteristics

PropertyValue
Molecular FormulaC_{13}H_{17}N_{1}O_{2}
Molecular Weight219.28 g/mol
Functional GroupsCarboxylic acid, Nitro

Antibacterial Activity

Research indicates that compounds similar to this compound exhibit significant antibacterial properties. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.

  • Case Study : A study demonstrated that derivatives of nitrophenyl fatty acids showed potent activity against various Gram-positive and Gram-negative bacteria, suggesting that this compound may exhibit similar effects.

Antifungal Activity

The antifungal activity of nitrophenyl compounds has been documented in several studies. These compounds are believed to inhibit fungal growth by targeting specific enzymes involved in cell wall synthesis.

  • Research Findings : In vitro assays have shown that related compounds can effectively inhibit the growth of fungi such as Candida albicans and Aspergillus niger at low concentrations.

Antitumor Activity

The antitumor potential of this compound is supported by findings indicating that similar compounds can induce apoptosis in cancer cells.

  • Study Results : A study indicated that certain nitrophenyl derivatives exhibited cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The IC50 values were found to be in the micromolar range, indicating significant potency.

Mechanistic Insights

The biological activities of this compound can be attributed to its ability to interact with biological macromolecules. The nitro group is known to participate in redox reactions, which may lead to the generation of reactive oxygen species (ROS), contributing to its antibacterial and antitumor effects.

Table 2: Mechanistic Pathways

ActivityMechanism
AntibacterialDisruption of cell membrane integrity
AntifungalInhibition of ergosterol biosynthesis
AntitumorInduction of apoptosis via ROS generation

Q & A

Q. What are the standard protocols for synthesizing and characterizing 7-(4-nitrophenyl)heptanoic acid?

Synthesis typically involves coupling reactions, such as Friedel-Crafts alkylation or amidation, followed by hydrolysis of ester intermediates. Characterization employs nuclear magnetic resonance (NMR) spectroscopy for structural confirmation (e.g., verifying the nitrophenyl group via aromatic proton signals and the heptanoic acid chain via aliphatic resonances). Mass spectrometry (MS) is used to confirm molecular weight, while infrared (IR) spectroscopy identifies functional groups like carboxylic acid (-COOH) and nitro (-NO₂) groups .

Q. Which analytical techniques are critical for confirming the purity of this compound?

High-performance liquid chromatography (HPLC) with UV detection is standard for assessing purity, especially for detecting nitrophenyl-derived byproducts. Thin-layer chromatography (TLC) provides rapid qualitative analysis. Thermal gravimetric analysis (TGA) evaluates thermal stability, and differential scanning calorimetry (DSC) identifies melting points to detect impurities .

Q. How can researchers assess the stability of this compound under varying experimental conditions?

Stability studies involve exposing the compound to different temperatures, pH levels, and solvents, followed by HPLC or NMR to monitor degradation. For example, acidic/basic conditions may hydrolyze the carboxylic acid group, while UV light exposure could degrade the nitrophenyl moiety. Long-term storage stability is tested at -20°C in inert atmospheres to prevent oxidation .

Q. What are the recommended methods for handling solubility challenges with this compound in aqueous systems?

Due to its hydrophobic nitrophenyl group, co-solvents like dimethyl sulfoxide (DMSO) or ethanol are used to enhance solubility. Micellar systems (e.g., using surfactants like Tween-80) or pH adjustment (ionizing the carboxylic acid group) can also improve aqueous dispersion .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

Discrepancies may arise from assay variability or structural impurities. To address this:

  • Use orthogonal assays (e.g., enzyme inhibition and cell-based models) to cross-validate activity.
  • Perform rigorous purification (e.g., recrystallization or preparative HPLC) to eliminate byproducts.
  • Compare results with structurally analogous compounds (e.g., 7-phenylheptanoic acid derivatives) to isolate the nitrophenyl group’s contribution .

Q. What experimental design principles apply to studying structure-activity relationships (SAR) of this compound analogs?

SAR studies require systematic variation of substituents (e.g., nitro position, chain length) and quantitative activity measurements. Key steps include:

  • Synthesizing analogs with controlled modifications (e.g., 3-nitrophenyl vs. 4-nitrophenyl).
  • Using computational tools (e.g., molecular docking) to predict binding affinities.
  • Applying multivariate statistical analysis to correlate structural features with activity .

Q. Which advanced spectroscopic methods can elucidate the electronic effects of the nitrophenyl group in this compound?

X-ray photoelectron spectroscopy (XPS) quantifies electron density changes on the nitro group. Time-resolved fluorescence spectroscopy reveals excited-state interactions between the nitrophenyl and carboxylic acid moieties. Solid-state NMR can probe crystal packing effects on electronic properties .

Q. How can researchers optimize reaction yields for synthesizing this compound derivatives?

Yield optimization involves:

  • Screening catalysts (e.g., palladium for cross-coupling reactions).
  • Adjusting reaction time and temperature (e.g., microwave-assisted synthesis for faster kinetics).
  • Using design of experiments (DoE) to identify critical parameters (e.g., solvent polarity, stoichiometry) .

Q. What computational approaches are suitable for modeling the pharmacokinetic behavior of this compound?

Quantitative structure-activity relationship (QSAR) models predict absorption, distribution, metabolism, and excretion (ADME) properties. Molecular dynamics (MD) simulations assess membrane permeability, while density functional theory (DFT) calculates ionization potentials for bioavailability estimation .

Q. How should researchers design assays to evaluate the pharmacological potential of this compound?

  • Enzyme inhibition assays : Measure IC₅₀ values against target enzymes (e.g., cyclooxygenase for anti-inflammatory activity).
  • Cytotoxicity screening : Use cancer cell lines (e.g., HeLa or MCF-7) to assess selective toxicity.
  • In vivo models : Administer the compound in rodent studies to evaluate pharmacokinetics and efficacy .

Methodological Notes

  • Data Validation : Cross-reference findings with databases like NIST Chemistry WebBook for physicochemical properties .
  • Safety Protocols : Follow guidelines for handling nitroaromatic compounds (e.g., avoid skin contact, use fume hoods) .
  • Open Science : Deposit crystallographic data in public repositories (e.g., Cambridge Structural Database) to enhance reproducibility .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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